Bis(2-Methoxyethyl)amine

Description

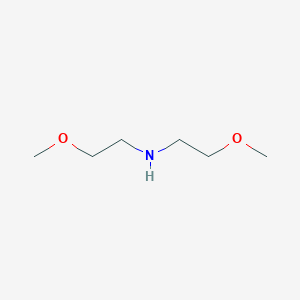

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKBSXREAQDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059411 | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-95-5 | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-Methoxyethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine (CAS Number 111-95-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-Methoxyethyl)amine, with the CAS number 111-95-5, is a secondary amine that serves as a versatile reagent and building block in organic synthesis. Its unique structural features, including the presence of two methoxyethyl groups, impart specific solubility and reactivity characteristics that are advantageous in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core properties, applications, and handling of this compound, with a particular focus on its utility in synthetic methodologies relevant to drug discovery and development. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms and workflows are included to facilitate its practical application in the laboratory.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H15NO2 | [2] |

| Molecular Weight | 133.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 170-172 °C (lit.) | [2][3][5] |

| Melting Point | < -60 °C | [2][4] |

| Density | 0.902 g/mL at 25 °C (lit.) | [2][3][5] |

| Refractive Index (n20/D) | 1.419 (lit.) | [2][3][5] |

| Solubility | Soluble in water (872 g/L at 25 °C) | [1] |

| Vapor Pressure | 2.96 mmHg at 25 °C | [6] |

Chemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methoxy-N-(2-methoxyethyl)ethanamine | [2] |

| Synonyms | 2,2′-Dimethoxydiethylamine, Di(2-methoxyethyl)amine | [2][3] |

| InChI | InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 | [3] |

| InChI Key | IBZKBSXREAQDTO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COCCNCCOC | [3] |

| pKa | Not readily available | |

| LogP | -0.72 (calculated) | [7] |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory setting.[7][8]

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor. |

| Acute toxicity, Dermal (Category 4) | ❗ | Warning | H312: Harmful in contact with skin. |

| Skin corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious eye damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage. |

Data sourced from multiple safety data sheets.[1][3][7][8][9]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions should be taken:

-

Engineering Controls: Work in a well-ventilated fume hood.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

-

-

Handling: Keep away from heat, sparks, and open flames.[8] Avoid contact with skin and eyes.[7] Wash thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Applications in Organic Synthesis

This compound is a valuable secondary amine in a range of organic transformations, particularly in the synthesis of nitrogen-containing compounds. Its applications are of significant interest to researchers in drug discovery and development for the construction of novel molecular scaffolds.[5][10]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] this compound can be employed as the amine coupling partner to react with aryl halides or triflates, yielding N,N-bis(2-methoxyethyl)arylamines.[3] These products can serve as intermediates in the synthesis of more complex molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)

-

A suitable phosphine (B1218219) ligand (e.g., RuPhos, XPhos) (0.04 mmol)[12]

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (B28343) (5 mL)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Add the aryl halide and this compound to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of α-Ketoamides

This compound can be used in the metal-free oxidative coupling with methyl ketones to synthesize α-ketoamides.[3] This transformation is typically mediated by an oxidant such as tert-butyl hydroperoxide in the presence of a catalyst like iodine.[13] α-Ketoamides are important structural motifs in various biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of α-Ketoamides

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

-

Methyl ketone (1.0 mmol)

-

This compound (1.5 mmol)

-

Iodine (I2) (0.2 mmol)

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (3 mL)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the methyl ketone, this compound, and iodine in DMSO.

-

Add tert-butyl hydroperoxide dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for the time required for the reaction to complete (monitor by TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for α-ketoamide synthesis.

Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides

This compound reacts with perfluoroalkanesulfonyl halides (e.g., perfluorooctanesulfonyl fluoride) to form N,N-bis(2-methoxyethyl)perfluoroalkanesulfonamides.[3] These compounds are of interest in materials science and have potential applications due to the unique properties conferred by the perfluoroalkyl chain.[14]

Experimental Protocol: General Procedure for the Synthesis of N,N-dialkyl Perfluoroalkanesulfonamides

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

-

Perfluoroalkanesulfonyl fluoride (B91410) (1.0 mmol)

-

This compound (2.5 mmol, excess)

-

Anhydrous diethyl ether or dioxane (10 mL)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the perfluoroalkanesulfonyl fluoride to the stirred amine solution. An initial formation of an ammonium (B1175870) salt complex may be observed.[14]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the filtrate with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation or chromatography if necessary.

Role in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not prominent, its utility as a synthetic intermediate is significant. It is used in the preparation of various heterocyclic scaffolds that are of interest in medicinal chemistry. For instance, it is a reactant in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs), and (pyridyl)pyrazolopyrimidines, which have been explored as corticotropin-releasing factor receptor antagonists.[5] The ability to introduce the N,N-bis(2-methoxyethyl)amino moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Conclusion

This compound (CAS 111-95-5) is a commercially available secondary amine with a valuable role in modern organic synthesis. Its utility in key transformations such as the Buchwald-Hartwig amination and the synthesis of α-ketoamides and sulfonamides makes it a relevant tool for researchers and professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. The provided experimental protocols and diagrams serve as a practical resource for the application of this compound in the synthesis of novel chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. ビス(2-メトキシエチル)アミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. bdmaee.net [bdmaee.net]

- 5. This compound | 111-95-5 [chemicalbook.com]

- 6. Uses of Bis (2-methoxyethyl) ether_Chemicalbook [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. cphi-online.com [cphi-online.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of Bis(2-Methoxyethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of Bis(2-Methoxyethyl)amine, a symmetrical secondary amine with applications in organic synthesis and materials science. This document details a plausible synthetic route, outlines the necessary experimental protocols, and presents a thorough structural characterization based on spectroscopic data.

Synthesis of this compound

This compound can be synthesized via the N-alkylation of a primary amine, a well-established method for the formation of secondary amines. In this proposed synthesis, 2-methoxyethylamine (B85606) is reacted with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Proposed Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction, where the primary amine acts as the nucleophile.

Physical and chemical properties of Bis(2-Methoxyethyl)amine

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine

Introduction

This compound, also known as 2,2'-dimethoxydiethylamine, is a secondary amine characterized by the presence of two methoxyethyl groups attached to a central nitrogen atom. Its unique structural features, combining the basicity of an amine with the chelating potential of ether linkages, make it a versatile compound in various chemical applications. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, strong odor.[1][2] It is highly soluble in water.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |

| Molecular Formula | C6H15NO2 | [3] |

| Molecular Weight | 133.19 g/mol | [3] |

| Density | 0.902 g/mL at 25 °C | [3][4] |

| Boiling Point | 170-172 °C | [3][4] |

| Melting Point | < -60 °C | [1][3] |

| Flash Point | 58 °C (136.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.419 | [3][4] |

| pKa | 8.67 ± 0.19 (Predicted) | [2] |

| Water Solubility | 872 g/L at 25 °C (Highly soluble) | [2] |

Table 2: Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 111-95-5 | [1][3] |

| EINECS Number | 203-923-9 | [1][3] |

| Beilstein/REAXYS | 1736313 | [1][3] |

| PubChem Substance ID | 24891705 | [1] |

| InChI Key | IBZKBSXREAQDTO-UHFFFAOYSA-N | |

| Canonical SMILES | COCCNCCOC | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum would show signals corresponding to the methoxy (B1213986) protons (CH3O-), the methylene (B1212753) protons adjacent to the oxygen atoms (-OCH2-), and the methylene protons adjacent to the nitrogen atom (-NCH2-). The N-H proton signal is also present.[5] |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the methoxy carbon, the carbon adjacent to the oxygen, and the carbon adjacent to the nitrogen.[5] |

| IR Spectroscopy | The infrared spectrum of a secondary amine like this compound typically shows a single N-H stretching absorption band in the region of 3300-3500 cm⁻¹.[5] C-N stretching absorptions are expected in the 1000 to 1250 cm⁻¹ range for aliphatic amines.[5] |

| Mass Spectrometry | In mass spectrometry, amines often undergo alpha-cleavage. The molecular ion peak for a compound with one nitrogen atom, like this one, will be an odd number according to the nitrogen rule.[5] |

Note: Specific spectral data can be found on platforms like ChemicalBook and SpectraBase.[6][7]

Reactivity and Stability

Chemical Stability: this compound is chemically stable under standard ambient conditions at room temperature.[8][9]

Reactivity and Incompatible Materials:

-

Acids and Oxidizing Agents: It should be stored separately from strong acids and oxidizing agents, as it can react with them.[1]

-

Air: Contact with air should be avoided.[1]

-

Heat: The compound should be protected from heat, sparks, open flames, and direct sunlight.[1][8][9] Vapor/air mixtures can be explosive upon intense warming.[8][9]

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.[8][9]

Applications in Research and Drug Development

This compound serves as a key reactant and building block in organic synthesis, including applications relevant to pharmaceutical development.

-

Synthesis of Kinase Inhibitors: It is used to prepare pyrido[2,3-d]pyrimidin-7-ones, which act as selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), important targets in cancer therapy.[4][10]

-

CRF Receptor Antagonists: The compound is utilized in the synthesis of (pyridyl)pyrazolopyrimidines, which function as antagonists for the corticotropin-releasing factor (CRF) receptor, a target for treating stress-related disorders.[4][10]

-

Buchwald-Hartwig Amination: It can be employed as a reactant in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize various aryl amines from aryl and heteroaryl halides.

-

Synthesis of α-Ketoamides: It participates in metal-free oxidative coupling reactions with methyl ketones to produce α-ketoamides.

-

Ligand Synthesis: Its derivatives are explored as ligands for transition-metal complexes used in homogeneous catalysis.[11]

Caption: Classification and key properties of this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols are proprietary or found within specific scientific literature, the general methodology for reactions involving this compound can be outlined.

Example Protocol: Synthesis of an Amine Bis(phenol) Ligand

A common application is in the synthesis of ligands via a Mannich-type reaction. A reported example involves the reaction of 2-methoxyethylamine (B85606) (a related primary amine, illustrating the principle) with a phenol (B47542) and formaldehyde (B43269).[11][12] The process for using this compound would be analogous, starting from the secondary amine.

General Steps:

-

Reactant Charging: A phenol derivative and an aqueous solution of formaldehyde are added to a reaction vessel containing a suitable solvent (e.g., methanol).[11][12]

-

Amine Addition: this compound is added to the mixture.

-

Heating: The reaction mixture is heated for a specified period (e.g., 18 hours at 343 K) to drive the condensation reaction.[11][12]

-

Workup: The mixture is cooled and poured into cold water.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).[12]

-

Purification: The combined organic layers are dried and concentrated. The crude product is then purified, typically using column chromatography, to yield the final ligand.[12]

Caption: General workflow for using the amine in a cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification:

-

Flammable Liquid (Category 3).[9]

-

Acute Toxicity, Dermal (Category 4).[9]

-

Skin Corrosion (Category 1B).[9]

-

Serious Eye Damage (Category 1).[9]

Hazard Statements:

-

H312: Harmful in contact with skin.[9]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Use explosion-proof electrical and lighting equipment.[14][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield).[2][8][13]

-

Handling: Keep away from heat, sparks, and open flames.[8][9][13] Ground/bond container and receiving equipment to prevent static discharge.[13][14] Do not breathe mist, vapors, or spray.[8][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][8][9] Store locked up.[8][14]

First Aid:

-

If Inhaled: Move person to fresh air. Immediately call a poison center or doctor.[8][14][15]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8][13]

Caption: A workflow outlining key safety and handling procedures.

Conclusion

This compound is a valuable chemical reagent with a well-defined profile of physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly for pharmaceutical applications like kinase inhibitors, underscores its importance in modern research and development. However, its hazardous nature, being flammable, corrosive, and toxic, necessitates rigorous adherence to safety protocols during handling, storage, and disposal. This guide provides the core technical information required by scientists and professionals to utilize this compound effectively and safely.

References

- 1. bdmaee.net [bdmaee.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 111-95-5 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound(111-95-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Page loading... [guidechem.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

Bis(2-Methoxyethyl)amine molecular weight and formula

Bis(2-methoxyethyl)amine is a chemical compound utilized in various research and industrial applications. It is recognized for its role as a solvent and as an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.[1] This guide provides core technical data on its molecular properties.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized below. These values are critical for stoichiometric calculations in chemical reactions and for analytical characterization. The molecular formula is C₆H₁₅NO₂ and the molecular weight is 133.19 g/mol .[2][3][4]

| Property | Value |

| Molecular Formula | C₆H₁₅NO₂[2][3][4] |

| Molecular Weight | 133.19 g/mol [2][3][4][5] |

| CAS Number | 111-95-5[2] |

| Alternate Names | Dimethoxyethylamine; 2,2'-Dimethoxydiethylamine[2] |

Elemental Composition

The molecular formula C₆H₁₅NO₂ indicates the number of atoms of each element present in one molecule of the compound. The diagram below illustrates this composition, breaking down the formula into its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

References

Spectroscopic Profile of Bis(2-Methoxyethyl)amine: A Technical Guide

Introduction

Bis(2-Methoxyethyl)amine, a secondary amine with the chemical formula C6H15NO2, serves as a versatile building block in organic synthesis and finds applications in various research and development sectors, including drug discovery. Its structural characterization is fundamental for its proper identification and use. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and molecular structure are included to support researchers and scientists.

Molecular Structure and Properties

This compound is a symmetrical molecule featuring a central secondary amine nitrogen atom flanked by two 2-methoxyethyl chains.

| Property | Value |

| Molecular Formula | C6H15NO2 |

| Molecular Weight | 133.19 g/mol |

| CAS Number | 111-95-5 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.48 | t | 4H | -O-CH₂ -CH₂-NH- |

| 3.33 | s | 6H | -O-CH₃ |

| 2.78 | t | 4H | -O-CH₂-CH₂ -NH- |

¹³C NMR Data

The ¹³C NMR spectrum shows three unique carbon signals, consistent with the molecule's symmetry.

| Chemical Shift (δ) ppm | Assignment |

| 72.1 | -O-C H₂-CH₂-NH- |

| 58.8 | -O-C H₃ |

| 49.3 | -O-CH₂-C H₂-NH- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained as a liquid film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Weak, Broad | N-H stretch (secondary amine) |

| 2925, 2880, 2820 | Strong | C-H stretch (aliphatic) |

| 1460 | Medium | C-H bend (CH₂) |

| 1120 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 133 | 5 | [M]⁺ (Molecular Ion) |

| 102 | 40 | [M - OCH₃]⁺ |

| 88 | 100 | [CH₂=N⁺(CH₂CH₂OCH₃)] (Base Peak) |

| 58 | 60 | [CH₃OCH₂CH₂]⁺ |

| 45 | 55 | [CH₃OCH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on the methodologies typically employed by the Spectral Database for Organic Compounds (SDBS).[1]

NMR Spectroscopy

-

Instrumentation : A JEOL nuclear magnetic resonance spectrometer (e.g., operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) is utilized.[1]

-

Sample Preparation : The sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

¹H NMR Acquisition : Spectra are acquired with a flip angle of 22.5-30.0 degrees and a pulse repetition time of 30 seconds to ensure accurate integration.[1]

-

¹³C NMR Acquisition : Spectra are acquired with a pulse flip angle of 22.5-45 degrees and a pulse repetition time of 4-7 seconds.[1]

-

Reference : Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Sample Preparation : For a liquid sample such as this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : An electron ionization mass spectrometer is employed.

-

Ionization : The sample is introduced into the ion source and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound with atom numbering for NMR correlation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound with NMR assignments.

References

An In-depth Technical Guide to the Solubility of Bis(2-Methoxyethyl)amine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2-Methoxyethyl)amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its well-established miscibility with water and its expected solubility behavior in various organic solvents, supported by data from structurally analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of liquid amines is provided to enable researchers to generate precise data for their specific applications.

Data Presentation: Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar secondary amine group and two ether linkages, conferring a hydrophilic character, alongside hydrocarbon chains that contribute to some lipophilicity. This amphiphilic nature governs its interaction with a range of solvents.

| Solvent | Chemical Formula | Type | Solubility of this compound | Notes |

| Water | H₂O | Protic, Polar | Completely Miscible [1] | The presence of the amine and ether groups allows for strong hydrogen bonding with water molecules, leading to full miscibility. |

| Methanol (B129727) | CH₃OH | Protic, Polar | Expected to be Miscible | As a polar protic solvent, methanol is likely to be an excellent solvent for this compound due to hydrogen bonding and dipole-dipole interactions.[2] |

| Ethanol | C₂H₅OH | Protic, Polar | Expected to be Miscible | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest high solubility.[2][3] |

| Acetone (B3395972) | C₃H₆O | Aprotic, Polar | Expected to be Miscible | The polar nature of acetone should facilitate the dissolution of this compound. |

| Toluene | C₇H₈ | Aromatic, Non-Polar | Expected to be Soluble | While non-polar, the presence of the hydrocarbon portions in this compound suggests it will have some solubility in aromatic solvents. |

| Hexane | C₆H₁₄ | Non-Polar | Expected to have Limited Solubility | The significant polarity of this compound suggests it will be less soluble in non-polar aliphatic hydrocarbons like hexane.[2] |

Note on Structurally Analogous Compounds: For comparative purposes, the structurally similar compound Bis(2-methoxyethyl) ether (Diglyme), which lacks the secondary amine group, is also miscible with water and many organic solvents. This suggests that the ether linkages play a significant role in the solubility profile.

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of a liquid amine like this compound in various solvents, based on the widely accepted shake-flask method, consistent with OECD Guideline 105.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Calibrated positive displacement pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and analyte)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation:

-

Add a known volume of the solvent to a series of vials.

-

Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of the amine should be visible.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow for the separation of the undissolved amine.

-

For emulsions or fine dispersions, centrifugation can be used to achieve clear separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining undissolved microdroplets.

-

Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the amine in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or molarity.

-

Mandatory Visualization

Caption: A logical workflow for the experimental determination of solubility.

Caption: The logical relationship governing the solubility of polar compounds.

References

- 1. This compound | 111-95-5 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. filab.fr [filab.fr]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

Bis(2-Methoxyethyl)amine safety, handling, and MSDS information

An In-depth Technical Guide to Bis(2-Methoxyethyl)amine: Safety, Handling, and MSDS

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 111-95-5). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may handle this chemical.

Chemical Identification

This compound is a colorless to pale yellow liquid.[1][2] It is also known by several synonyms, including 2,2′-Dimethoxydiethylamine and 2-Methoxy-N-(2-methoxyethyl)ethanamine.[3]

| Identifier | Value |

| CAS Number | 111-95-5[1][4] |

| EC Number | 203-923-9[1][2] |

| Molecular Formula | C6H15NO2[3][5] |

| Molecular Weight | 133.19 g/mol [3][5] |

| InChI Key | IBZKBSXREAQDTO-UHFFFAOYSA-N |

| Canonical SMILES | COCCNCCOC[2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that is harmful in contact with skin and causes severe skin burns and eye damage.[2][4][6]

GHS Classification Summary [2][4]

| Hazard Class | Category |

| Flammable Liquids | Category 3 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Corrosion | Category 1B |

| Serious Eye Damage | Category 1 |

Hazard and Precautionary Statements

| Code | Statement |

| H226 | Flammable liquid and vapour.[2][4][6][7][8] |

| H312 | Harmful in contact with skin.[4][6][8] |

| H314 | Causes severe skin burns and eye damage.[2][4][6][7][8] |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][7][8][9] |

| P233 | Keep container tightly closed.[4][7][8][9] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][6][7] |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4][6][8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][7][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7][10] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[5][7][10] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[4][5][7][8] |

| P405 | Store locked up.[4][5][7][9] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[4][8][9] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 170-172 °C | [3] |

| Melting Point | < -60 °C | [1][3] |

| Flash Point | 58 °C (137 °F) - closed cup | [3][9] |

| Density | 0.902 g/mL at 25 °C | [3][9] |

| Refractive Index | n20/D 1.419 | [3][9] |

| Solubility | Highly soluble in water | [2] |

| Vapor Pressure | 1.43 mmHg at 25°C | [9] |

Toxicological Information

The material is extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[4] Ingestion can cause severe burns of the mouth and throat, with a danger of perforation of the esophagus and stomach.[5]

Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Dermal | Rat | LD50: 1490 mg/kg | [1] |

Experimental Protocols: First Aid Measures

In case of exposure, immediate action is critical. First aiders must protect themselves from exposure.[4][5] The following protocols are recommended.

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air immediately. Call a physician for medical attention.[4][5][6] If breathing is difficult, administer oxygen.[11] |

| Skin Contact | Immediately take off all contaminated clothing.[4][5] Rinse the affected skin area with copious amounts of water or shower.[4][5] Call a physician immediately.[4][5][6] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for several minutes.[4][5][6] If contact lenses are present and easy to remove, take them out and continue rinsing.[4][5][6] Immediately call an ophthalmologist.[4][5][6] |

| Ingestion | Have the victim drink water (two glasses at most).[4][6] Do not induce vomiting due to the risk of perforation.[4][5][6] Call a physician immediately.[4][5][6] Do not attempt to neutralize the chemical.[5][6] |

Fire-Fighting Measures

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[4][5][7] Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[4][5] Specific Hazards: The substance is combustible, and its vapors are heavier than air, which may spread along floors.[4][5] It can form explosive mixtures with air at elevated temperatures.[4][5] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][5] Protective Equipment for Firefighters: Firefighters should stay in the danger area only with a self-contained breathing apparatus.[4][5] Protective clothing is necessary to prevent skin contact.[4][5]

Handling, Storage, and Accidental Release

Safe Handling

-

Avoid all contact with the substance.[5]

-

Ensure adequate ventilation in the work area.[5]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[5][7][12]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][8][12]

-

All containers and receiving equipment must be grounded and bonded.[4][7][12]

Storage

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][7][8]

-

Keep away from heat and sources of ignition.[5]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors and aerosols. Avoid contact with the substance.[4][5] Evacuate the area and ensure adequate ventilation.[4][5] Eliminate all ignition sources.[4][5]

-

Environmental Precautions: Prevent the product from entering drains to avoid the risk of explosion.[4][5]

-

Containment and Cleaning: Cover drains to prevent entry.[5] Collect and pump off spills. Absorb the remainder with a liquid-absorbent material (e.g., Chemizorb®).[5] Dispose of the collected material properly in suitable, closed containers.[7]

Exposure Controls and Personal Protection

Engineering Controls: Provide appropriate exhaust ventilation at places where dust or aerosols are formed.[7]

Personal Protective Equipment (PPE) Summary

| Protection Type | Specification | Source(s) |

| Eye/Face | Tightly fitting safety goggles or a faceshield. | [4][7] |

| Skin | Impervious protective gloves and flame-retardant, antistatic protective clothing. | [4][5][7] |

| Respiratory | Use a respirator with an ABEK-type filter (EN 14387) when vapors or aerosols are generated. | [4] |

Diagrams and Workflows

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. bdmaee.net [bdmaee.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 111-95-5 | TCI AMERICA [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. spectrumchemical.com [spectrumchemical.com]

Alternate names for Bis(2-Methoxyethyl)amine like 2,2'-Dimethoxydiethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-Methoxyethyl)amine, a versatile secondary amine utilized in various chemical syntheses. This document details its chemical properties, alternate names, key applications, and relevant experimental protocols, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known by several synonyms, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 111-95-5 |

| Molecular Formula | C₆H₁₅NO₂ |

| Linear Formula | (CH₃OCH₂CH₂)₂NH |

| IUPAC Name | 2-Methoxy-N-(2-methoxyethyl)ethanamine[1] |

| InChI | 1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 |

| InChI Key | IBZKBSXREAQDTO-UHFFFAOYSA-N |

| SMILES | COCCNCCOC |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 133.19 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 170-172 °C (lit.) |

| Density | 0.902 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.419 (lit.) |

| Flash Point | 58 °C (136.4 °F) - closed cup |

| Solubility | Completely miscible in water |

Alternate Names and Synonyms:

-

2,2'-Dimethoxydiethylamine

-

Dimethoxyethylamine

-

Bis-(2-methoxyethyl)-amine

-

2-Methoxy-N-(2-methoxyethyl)ethanamine

-

Di(2-methoxyethyl)amine

-

N,N-Bis(2-methoxyethyl)amine

Key Applications in Chemical Synthesis

This compound serves as a key reactant in several important organic transformations, valued for the introduction of the bis(2-methoxyethyl)amino moiety into molecules. This functional group can influence the solubility, polarity, and biological activity of the resulting compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] this compound can be effectively coupled with aryl halides or triflates to synthesize N,N-bis(2-methoxyethyl)arylamines. These products can be valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Oxidative Coupling Reactions

This compound can participate in oxidative coupling reactions. For instance, it can be coupled with methyl ketones in the presence of an oxidant to form α-ketoamides.[4] This transformation is valuable for the synthesis of complex amides that are prevalent in medicinal chemistry.

Synthesis of N,N-Dialkyl Perfluoroalkanesulfonamides

This amine is also used in the synthesis of N,N-dialkyl perfluoroalkanesulfonamides through its reaction with perfluoroalkanesulfonyl halides.[5] The resulting sulfonamides are of interest due to their unique physicochemical properties and potential applications in materials science and as surfactants.

Experimental Protocols

The following are representative protocols for reactions involving secondary amines like this compound. Researchers should optimize these conditions for their specific substrates and equipment.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol)

-

RuPhos (0.02 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (B28343) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene, followed by this compound via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Protocol for Oxidative Coupling with a Methyl Ketone

Materials:

-

Methyl ketone (1.0 mmol)

-

This compound (1.2 mmol)

-

Iodine (0.1 mmol)

-

tert-Butyl hydroperoxide (70% in water, 3.0 mmol)

-

Dichloromethane (B109758) (5 mL)

Procedure:

-

To a round-bottom flask, add the methyl ketone, this compound, and iodine in dichloromethane.

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired α-ketoamide.

Role in Proteomics and Drug Development

While direct, detailed applications in proteomics are not extensively documented in publicly available literature, this compound is noted as a compound for proteomics research. Its primary amine-reactive nature, after potential derivatization, suggests it could be used in labeling strategies for quantitative proteomics, similar to other amine-reactive reagents.[6] The two methoxyethyl groups could impart specific solubility or fragmentation characteristics beneficial for mass spectrometry analysis.

In the context of drug development, the N,N-bis(2-methoxyethyl)amino group can be incorporated into potential drug candidates to modulate their pharmacokinetic properties, such as solubility and membrane permeability. The ether and amine functionalities can also participate in hydrogen bonding, potentially influencing drug-target interactions. However, it is crucial to consider the metabolic fate and potential toxicity of such moieties, as related compounds like bis(2-methoxyethyl) ether have shown developmental toxicity, which is attributed to the metabolite methoxyacetic acid.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor.[8] |

| H312 | Harmful in contact with skin.[9] |

| H314 | Causes severe skin burns and eye damage.[9] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician immediately.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

Thermogravimetric Analysis of Bis(2-Methoxyethyl)amine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of metal complexes incorporating the ligand bis(2-methoxyethyl)amine. While specific TGA data for this class of complexes is not extensively available in peer-reviewed literature, this document consolidates information on their synthesis, analogous thermal decomposition behaviors of related compounds, and detailed, adaptable experimental protocols. The guide is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of this compound complexes, offering insights into expected decomposition patterns and the necessary experimental parameters for their characterization.

Introduction

This compound is a versatile ligand capable of coordinating with a variety of metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of nanomaterials. Understanding the thermal stability and decomposition pathways of these complexes is crucial for determining their suitability for various applications, particularly those involving elevated temperatures.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data provides valuable information about decomposition temperatures, the stoichiometry of decomposition reactions, and the nature of the resulting residues.

This guide will focus on the synthesis and potential thermogravimetric analysis of this compound complexes, drawing on established protocols for related metal complexes.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The following protocol is adapted from the synthesis of a nickel(II) complex with this compound[1].

Experimental Protocol: Synthesis of a Nickel(II) Complex[1]

Materials:

-

This compound (bmoen)

-

Nickel(II) iodide n-hydrate

-

Sodium tetraphenylborate (B1193919)

-

N,N-dimethylformamide (DMF)

-

2-Propanol

Procedure:

-

A solution of this compound (24.0 mmol) and nickel(II) iodide n-hydrate (~12 mmol) in methanol is refluxed for 90 minutes.

-

The reaction mixture is filtered.

-

The resulting brown solution is refluxed for an additional 10 minutes.

-

A methanolic solution of sodium tetraphenylborate (26.0 mmol) is added to the refluxing solution, leading to the formation of blue microcrystals.

-

Crystals suitable for analysis can be obtained by recrystallization from a DMF/2-propanol solution of the blue microcrystals.

This general procedure can be adapted for the synthesis of other transition metal complexes with this compound by substituting the nickel(II) salt with other metal salts such as those of cobalt(II), copper(II), or zinc(II).

Thermogravimetric Analysis (TGA)

While specific TGA data for this compound complexes are scarce, the thermal behavior of a structurally related zinc complex, bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, has been reported and can serve as a useful analogue[2][3][4]. General TGA protocols for metal complexes also provide a solid foundation for designing experiments.

General Experimental Protocol for TGA

The following is a generalized TGA protocol applicable to the analysis of this compound metal complexes, based on common practices for similar compounds.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air or Oxygen)

-

Flow Rate: 20-100 mL/min

-

Heating Rate: 10 °C/min (a common rate for initial surveys)

-

Temperature Range: Ambient to 800-1000 °C

Procedure:

-

Accurately weigh 5-10 mg of the finely ground complex into the TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the system with the desired gas at the specified flow rate for a sufficient time to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to the final temperature at a constant heating rate.

-

Record the mass loss as a function of temperature.

Expected Thermal Decomposition Behavior

The thermal decomposition of this compound metal complexes is expected to occur in multiple stages. The general decomposition pathway can be visualized as follows:

-

Initial Weight Loss (T1): If the complex contains coordinated or lattice solvent molecules (e.g., water, DMF), an initial weight loss will be observed at lower temperatures, typically below 200 °C.

-

Ligand Decomposition (T2): At higher temperatures, the coordinated this compound ligands will begin to decompose. This process may occur in one or more steps, leading to the fragmentation of the organic moiety.

-

Formation of Final Residue (T3): As the temperature increases further, the remaining organic fragments will be eliminated, ultimately leaving a stable residue, which is typically a metal oxide (in an oxidative atmosphere) or the pure metal (in an inert atmosphere).

Quantitative Data Summary

| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Final Residue |

| bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc | 1 | 150 - 300 | Not specified | ZnO (theoretical) |

| 2 | 300 - 400 | Not specified |

Table 1: Illustrative TGA Data for an Analogous Zinc Complex. Note: Specific weight loss percentages were not provided in the source material.

Experimental Workflow and Logical Relationships

The overall process of synthesizing and characterizing the thermal properties of this compound complexes can be visualized in the following workflow diagram.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis and thermogravimetric analysis of this compound complexes. While a comprehensive set of TGA data for these specific complexes is yet to be established in the scientific literature, the provided synthesis protocols, general TGA methodologies, and analysis of analogous compounds offer a robust starting point for researchers in this field. The successful characterization of the thermal properties of these complexes will be pivotal in unlocking their potential in various scientific and industrial applications. Further research is encouraged to populate the quantitative data for a wider range of metal complexes with this versatile ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Distorted zinc coordination polyhedra in bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, a possible CVD precursor for zinc oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Bis(2-Methoxyethyl)amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystal Structure of Bis(2-Methoxyethyl)amine Derivatives

A definitive crystal structure for the parent compound, this compound, has not been identified in publicly accessible crystallographic databases. However, detailed structural information is available for its derivatives, providing a strong basis for understanding its conformational possibilities and coordination behavior.

Crystal Structure of Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

A notable derivative, 4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol, has been synthesized and its crystal structure elucidated.[1][2][3][4] This compound was prepared through a modified Mannich reaction involving 2-methoxyethylamine (B85606), 2,4-dichlorophenol (B122985), and aqueous formaldehyde (B43269).[1][2][3][4]

The structure reveals an aliphatic amine with associated ether and phenol (B47542) moieties.[2] The presence of electron-withdrawing chloro-substituents on the phenol rings results in shorter C—Ophenol bond lengths (1.354(1) Å and 1.346(2) Å) compared to analogous structures with electron-donating groups.[2] The sum of the C—N—C bond angles around the central nitrogen is 337.7°, indicating a pyramidal geometry consistent with an sp³-hybridized tertiary amine.[2]

An intramolecular hydrogen bond between a hydroxyl group and the amine nitrogen (O2—H2⋯N1) contributes to the formation of a stable six-membered ring.[2] The crystal packing is further influenced by intermolecular hydrogen bonding, forming centrosymmetric dimers.[2]

Table 1: Selected Crystallographic and Structural Data for Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₇Cl₄NO₃ | [1][2][3][4] |

| C—N Bond Lengths (Å) | 1.472(2), 1.475(2), 1.476(2) | [2] |

| C—Ophenol Bond Lengths (Å) | 1.354(1), 1.346(2) | [2] |

| Sum of C—N—C Angles (°) | 337.7 | [2] |

| C—O—C Bond Angle (ether, °) | 112.0(3) | [2] |

Coordination Chemistry

This compound acts as a tridentate N,O,O-ligand, utilizing its central nitrogen atom and the two ether oxygen atoms for coordination with metal ions. The flexibility of the ethyl chains allows it to form stable chelate rings. Its derivatives have been shown to coordinate with a variety of transition metals, lanthanides, and main group elements.

Coordination with Transition Metals

Complexes of ligands incorporating the this compound framework with transition metals have been explored for their catalytic applications. For instance, palladium(II) complexes of related aminebis(phenols) have been studied, showing both κ² and κ³ coordination modes, where the denticity is influenced by the steric parameters of the phenolate (B1203915) groups.[1]

A zinc complex, bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, demonstrates the coordinating ability of the 2-methoxyethylamino moiety.[5] In this complex, the zinc atom exhibits distorted trigonal–bipyramidal and distorted octahedral geometries, with long bonds to the ether oxygen donors.[5]

Table 2: Selected Bond Lengths in Bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc

| Bond | Length (Å) | Coordination Geometry | Reference |

| Zn—O (ether) | 2.727(6) | Distorted Trigonal-Bipyramidal | [5] |

| Zn—O (ether) | 2.514(4) | Distorted Octahedral | [5] |

| Zn—O (ether) | 2.661(4) | Distorted Octahedral | [5] |

Coordination with Main Group Metals

The coordination chemistry of this compound derivatives extends to main group metals. For example, organotin(IV) dithiocarbamate (B8719985) complexes have been synthesized and structurally characterized.[6] In bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]di-n-butyltin(IV), the tin atom is in a skew-trapezoidal bipyramidal geometry, with asymmetrically bound dithiocarbamate ligands.[6] The crystal structure is stabilized by C—H⋯O interactions involving the methoxy (B1213986) groups.[6]

Experimental Protocols

Synthesis of Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine

This protocol is adapted from the literature for the synthesis of 4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol.[2]

Materials:

-

2,4-Dichlorophenol

-

37 wt. % aqueous solution of formaldehyde

-

2-Methoxyethylamine

-

Ethyl acetate (B1210297)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 20 mL scintillation vial containing 5.0 mL of methanol and a magnetic stir bar, add 2,4-dichlorophenol (1.957 g, 12.0 mmol) and a 37 wt. % aqueous solution of formaldehyde (0.974 g, 12.0 mmol).

-

Add 2-methoxyethylamine (0.521 mL, 6.00 mmol).

-

Cap the vial and heat at 343 K in a heating block for 18 hours. The solution will turn bright yellow.

-

After cooling, pour the reaction mixture into 20 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield a yellow oil.

-

Purify the product using automated column chromatography with an ethyl acetate/hexanes gradient.

-

The final product is isolated as a yellow oil, which yields single crystals suitable for X-ray diffraction upon standing.[2]

References

- 1. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distorted zinc coordination polyhedra in bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, a possible CVD precursor for zinc oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-Methoxyethyl)amine in Buchwald-Hartwig Amination Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a primary or secondary amine. The reaction is prized for its broad substrate scope and tolerance of various functional groups, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

These application notes provide a detailed guide for utilizing Bis(2-Methoxyethyl)amine as a nucleophile in Buchwald-Hartwig amination reactions. While not a conventional ligand, this compound serves as an effective secondary amine coupling partner, leading to the formation of N-aryl-N,N-bis(2-methoxyethyl)amines. These products can be valuable intermediates in drug discovery and materials science due to the introduction of the dual ether functionality.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: this compound coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The desired N-aryl-N,N-bis(2-methoxyethyl)amine is formed through reductive elimination from the palladium amido complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]

A potential side reaction is the β-hydride elimination from the palladium amido intermediate, which can lead to the formation of a hydrodehalogenated arene and an enamine. The choice of an appropriate bulky and electron-rich phosphine (B1218219) ligand is crucial to promote the desired reductive elimination and suppress this side reaction.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various aryl halides. The optimal conditions for a specific substrate combination should be determined through experimental screening.

Table 1: Recommended Catalysts and Ligands

| Catalyst Precursor | Recommended Ligands | Typical Loading (mol%) |

| Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | 1 - 5 |

| Pd₂(dba)₃ | BINAP, DPPF | 1 - 5 |

| [Pd(allyl)Cl]₂ | BippyPhos | 1 - 5 |

Table 2: General Reaction Parameters

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity: I > Br > OTf > Cl. Aryl chlorides often require more specialized ligands. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. NaOt-Bu is most common. |

| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results. |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the aryl halide. |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |

Experimental Protocols

General Considerations for Air-Sensitive Reactions

The palladium(0) catalytic species and some of the phosphine ligands are sensitive to oxygen. Therefore, these reactions must be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under a stream of inert gas before use. Solvents must be anhydrous and degassed prior to use.

Detailed Protocol for a Representative Reaction: Coupling of Bromobenzene (B47551) with this compound

This protocol provides a general procedure that can be adapted for other aryl halides.

Materials:

-

Bromobenzene (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Anhydrous, degassed toluene (5 mL)

-

Oven-dried Schlenk flask equipped with a magnetic stir bar

-

Schlenk line with a supply of high-purity argon or nitrogen

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup:

-

To the Schlenk flask, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and NaOt-Bu (134.6 mg).

-

Seal the flask with a rubber septum, and attach it to the Schlenk line.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive flow of inert gas, add bromobenzene (105 µL) and this compound (160 µL) via syringe.

-

Add the anhydrous, degassed toluene (5 mL) via syringe.

-

-

Reaction:

-

Place the sealed Schlenk flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots under a positive flow of inert gas.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by slowly adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-N,N-bis(2-methoxyethyl)amine.

-

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

-

Always work under an inert atmosphere when handling air-sensitive reagents.

References